(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine
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Overview
Description
(1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine: is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 2,5-difluorobenzylamine with appropriate pyrazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions may produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2,5-Difluorophenyl)methanamine
- (2,5-Difluorobenzylamine
- (2,5-Difluorophenyl)methanamine
Uniqueness: Compared to similar compounds, (1-(2,5-Difluorophenyl)-1h-pyrazol-3-yl)methanamine has a unique pyrazole ring structure that imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Biological Activity
(1-(2,5-Difluorophenyl)-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C14H18F2N3
- Molecular Weight: 301.77 g/mol
- CAS Number: 1856035-94-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds within the pyrazole class often act as inhibitors for various kinases and other enzymes involved in cellular signaling pathways.
Target Enzymes
- p38 MAP Kinase Inhibition: Similar pyrazole derivatives have been shown to selectively inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cell differentiation .
- Cyclin-dependent Kinases (CDKs): Some studies suggest that pyrazole derivatives exhibit inhibitory effects on CDK2 and CDK9, which are essential for cell cycle regulation .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- In Vitro Studies: The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells. IC50 values indicate potent inhibition of cell growth, suggesting its utility in cancer treatment .
- Mechanism: The anticancer effects are likely mediated through the induction of apoptosis and cell cycle arrest, primarily via CDK inhibition.
Anti-inflammatory Effects
The ability of pyrazole derivatives to inhibit p38 MAP kinase suggests a role in reducing inflammation:
- Experimental Models: In vivo studies have shown that these compounds can reduce markers of inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Data Summary
Activity Type | Target | Effect | Reference |
---|---|---|---|
Anticancer | HeLa Cells | IC50: 0.36 µM | |
Anticancer | HCT116 Cells | Significant inhibition | |
Anti-inflammatory | p38 MAP Kinase | Inhibition |
Study 1: Antiproliferative Effects
In a study conducted on various human tumor cell lines, this compound was tested for its ability to inhibit cell proliferation. The results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 0.36 µM.
Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with the compound, supporting its potential application in treating inflammatory conditions.
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
[1-(2,5-difluorophenyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H9F2N3/c11-7-1-2-9(12)10(5-7)15-4-3-8(6-13)14-15/h1-5H,6,13H2 |
InChI Key |
GHFSSIQEOCUWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)CN)F |
Origin of Product |
United States |
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